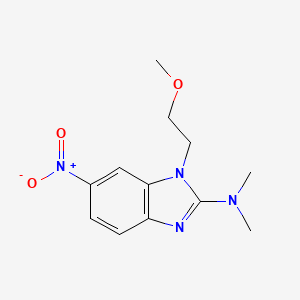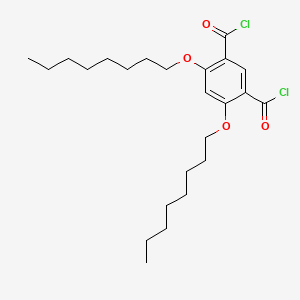
4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride is a chemical compound with the molecular formula C24H36Cl2O4 and a molecular weight of 459.453 g/mol . This compound is characterized by the presence of two octyloxy groups attached to a benzene ring, which is further substituted with two carbonyl chloride groups at the 1 and 3 positions . It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 4,6-dihydroxybenzene-1,3-dicarboxylic acid with octyl bromide in the presence of a base such as potassium carbonate. This reaction forms the octyloxy derivatives, which are then converted to the corresponding acid chlorides using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: The compound can be hydrolyzed to form the corresponding dicarboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Potassium Carbonate (K2CO3): Used as a base in the alkylation reaction with octyl bromide.
Amines and Alcohols: Used as nucleophiles in substitution reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Dicarboxylic Acid: Formed from hydrolysis of the compound.
科学的研究の応用
4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride involves its reactivity with nucleophiles due to the presence of carbonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles such as amines and alcohols, leading to the formation of amides and esters . The octyloxy groups provide hydrophobic characteristics, influencing the compound’s solubility and interactions with other molecules .
類似化合物との比較
Similar Compounds
4,6-Dihydroxybenzene-1,3-dicarboxylic Acid: The precursor to 4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride.
4,6-Dimethoxybenzene-1,3-dicarbonyl Dichloride: A similar compound with methoxy groups instead of octyloxy groups.
Uniqueness
This compound is unique due to the presence of long-chain octyloxy groups, which impart distinct hydrophobic properties and influence its reactivity and applications compared to similar compounds with shorter alkoxy groups .
特性
CAS番号 |
773866-24-3 |
|---|---|
分子式 |
C24H36Cl2O4 |
分子量 |
459.4 g/mol |
IUPAC名 |
4,6-dioctoxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C24H36Cl2O4/c1-3-5-7-9-11-13-15-29-21-18-22(30-16-14-12-10-8-6-4-2)20(24(26)28)17-19(21)23(25)27/h17-18H,3-16H2,1-2H3 |
InChIキー |
LRRNQCMXRICJBS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


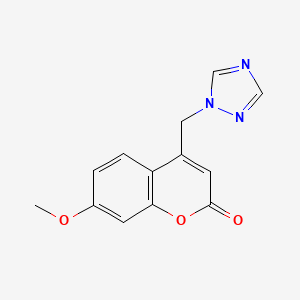
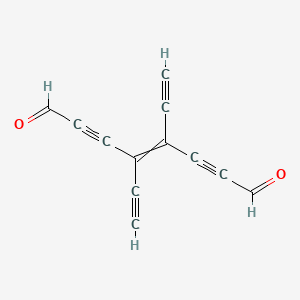
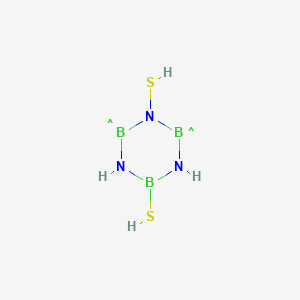
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
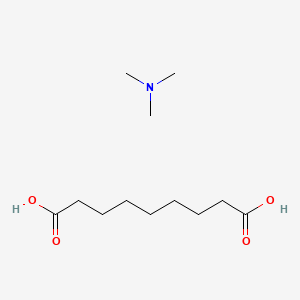
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
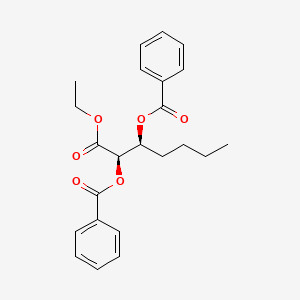
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)

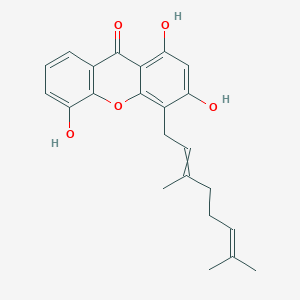
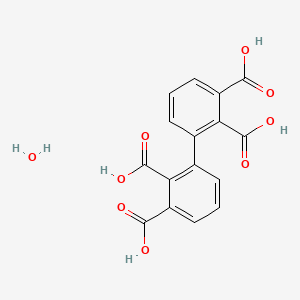
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
